molecular formula C14H16BrNO2 B8282890 1-Acetyl-4-(4-bromobenzoyl)piperidine

1-Acetyl-4-(4-bromobenzoyl)piperidine

Cat. No.: B8282890
M. Wt: 310.19 g/mol
InChI Key: OWZNKBHPOLNFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(4-bromobenzoyl)piperidine is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

1-[4-(4-bromobenzoyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H16BrNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3

InChI Key

OWZNKBHPOLNFOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred and warm (40° C.) mixture of 600 parts of bromobenzene and 223 parts of aluminum chloride were added portionwise 168.8 parts of 1-acetyl-4-piperidinecarbonyl chloride. Upon completion, stirring was continued for 1 hour at 50° C. and overnight at room temperature. The reaction mixture was poured onto a mixture of 1500 parts of crushed ice and hydrogen chloride. The whole was stirred thoroughly. The precipitated product was filtered off, washed with 2,2'-oxybispropane and dissolved in a mixture of 2250 parts of trichloromethane and 200 parts of water. The layers were separated. The organic layer was dried, filtered and evaporated. The solid residue was suspended in 280 parts of 2,2'-oxybispropane. The product was filtered off and dried, yielding 94 parts (34%) of 1-acetyl-4-(4-bromobenzoyl)piperidine; mp. 120° C. (intermediate 15).
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Synthesis routes and methods II

Procedure details

32.0 g of 1-acetylisonipecotoyl chloride, Example 1(b) are added portionwise to a stirred mixture of 45.3 g of aluminum chloride, 28.3 g of bromobenzene and 120 ml of ethylene dichloride. The solution is stirred overnight, poured onto ice, the organic phase is collected, and the aqueous layer is extracted with chloroform. The organic solutions are combined, dried, and the solvent is removed under reduced pressure to give a yellow oil which crystallizes to a soft solid. The solid is triturated with ether, collected and dried to give 1-acetyl-4-(4-bromobenzoyl)piperidine.
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